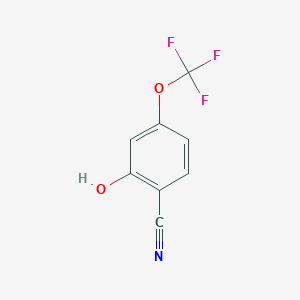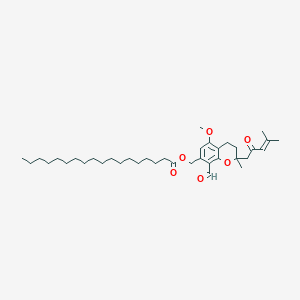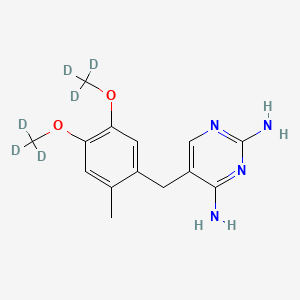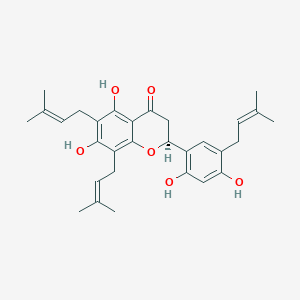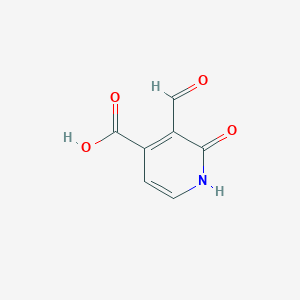
3-Formyl-2-hydroxyisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-2-hydroxyisonicotinic acid: is an organic compound with a unique structure that includes both a formyl group and a hydroxyl group attached to an isonicotinic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-hydroxyisonicotinic acid typically involves the formylation of 2-hydroxyisonicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Formyl-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Carboxy-2-hydroxyisonicotinic acid.
Reduction: 3-Hydroxymethyl-2-hydroxyisonicotinic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
科学的研究の応用
3-Formyl-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 3-Formyl-2-hydroxyisonicotinic acid in biological systems is not fully understood. it is believed to interact with various molecular targets through its formyl and hydroxyl groups. These interactions may involve hydrogen bonding, coordination with metal ions, and other non-covalent interactions .
類似化合物との比較
Similar Compounds
2-Hydroxyisonicotinic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
3-Formylisonicotinic acid: Lacks the hydroxyl group, which may affect its solubility and reactivity.
Isonicotinic acid: Lacks both the formyl and hydroxyl groups, making it a simpler molecule with different chemical properties
Uniqueness
3-Formyl-2-hydroxyisonicotinic acid is unique due to the presence of both a formyl and a hydroxyl group on the isonicotinic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H5NO4 |
|---|---|
分子量 |
167.12 g/mol |
IUPAC名 |
3-formyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-5-4(7(11)12)1-2-8-6(5)10/h1-3H,(H,8,10)(H,11,12) |
InChIキー |
DFQSQAKLXAKBDG-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
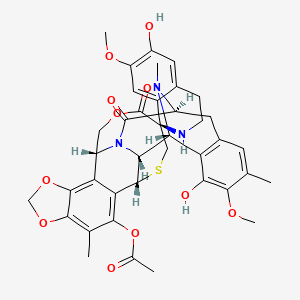
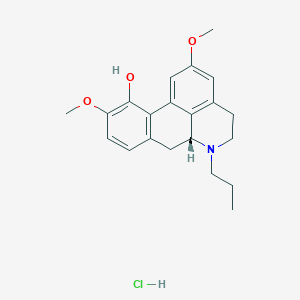

![N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)

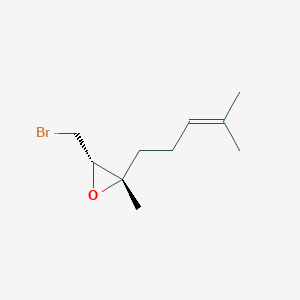
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
